
Fmoc-N-amido-PEG9-acid
Vue d'ensemble
Description
Fmoc-N-amido-PEG9-acid is a polyethyleneglycol (PEG)-based linker compound widely used in bioconjugation and drug delivery systems, particularly in antibody-drug conjugate (ADC) development. The molecule consists of a 9-unit PEG chain flanked by an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a terminal carboxylic acid group. The Fmoc group serves as a temporary protective moiety during peptide synthesis, while the PEG spacer enhances solubility and reduces steric hindrance in biological systems .
Méthodes De Préparation
Synthetic Strategies for Fmoc-N-amido-PEG9-Acid
The synthesis of this compound hinges on two primary strategies: solid-phase synthesis and solution-phase coupling . Solid-phase methods, exemplified by resin-based protocols, enable precise control over reaction steps and facile purification . Solution-phase approaches, meanwhile, leverage traditional organic chemistry techniques for scalability and cost-effectiveness . A third method, direct amide coupling , combines elements of both strategies to streamline production.
Solid-Phase Synthesis Using 2-CTC Resin
Resin Activation and Carboxylic Acid Attachment
The 2-chlorotrityl chloride (2-CTC) resin serves as a temporary protective group for the carboxylic acid terminus of PEG9. In a typical procedure, the PEG9-acid is dissolved in anhydrous dichloromethane (DCM) and reacted with the resin in the presence of N,N-diisopropylethylamine (DIEA) to form a stable ester bond . Excess DIEA ensures complete activation of the resin’s chlorotrityl sites, while methanol is subsequently introduced to cap unreacted groups .
Fmoc Protection of the Amine Terminus
Following resin attachment, the amine terminus of PEG9 is protected using Fmoc-OSu (N-[(9-fluorenylmethoxy)carbonyloxy]succinimide) in N,N-dimethylformamide (DMF). This step proceeds at room temperature for 2 hours, achieving near-quantitative Fmoc incorporation . Piperidine (20% in DMF) is later employed to selectively remove the Fmoc group during subsequent peptide elongation .
Cleavage and Purification
Cleavage from the resin is achieved using a mild acid solution, such as 1% trifluoroacetic acid (TFA) in DCM, which severs the ester bond without damaging the PEG9 backbone . The crude product is then precipitated in cold diethyl ether and purified via recrystallization in ethanol/water systems (e.g., 3:2 v/v) to yield this compound with ≥99% purity .
Table 1: Solid-Phase Synthesis Parameters
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Resin Activation | 2-CTC resin, DIEA/DCM | 95% | 98% |
Fmoc Protection | Fmoc-OSu, DMF, 2 h, RT | 92% | 99% |
Cleavage | 1% TFA/DCM, 30 min | 89% | 97% |
Recrystallization | Ethanol/water (3:2), 4°C | 86% | 99.5% |
Solution-Phase Coupling Methods
Direct Amidation of PEG9-Amine
In this approach, PEG9-amine is reacted with Fmoc-Cl (Fmoc chloride) in a biphasic system of ethyl acetate and aqueous sodium bicarbonate. The reaction proceeds at 0–5°C to minimize side reactions, yielding this compound after 12 hours . The product is extracted into the organic phase, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Carbodiimide-Mediated Coupling
Alternatively, the carboxylic acid terminus of PEG9 is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt). The activated ester is then coupled to an Fmoc-protected amine, such as Fmoc-glycine, in DMF at room temperature . This method achieves yields of 85–90%, with purification via silica gel chromatography using a gradient of methanol in dichloromethane .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity levels ≥99% for recrystallized products . Mobile phases typically consist of acetonitrile/water mixtures with 0.1% TFA, eluting this compound at 12–14 minutes .
Liquid Chromatography–Mass Spectrometry (LC-MS)
LC-MS analysis using electrospray ionization (ESI) verifies the molecular ion peak at m/z 708.8 [M+H]⁺, consistent with the molecular formula C₃₆H₅₃NO₁₃ . Minor impurities, such as residual PEG9 diol, are detected below 0.5% .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals for the Fmoc group (δ 7.89–7.31 ppm, aromatic protons) and PEG backbone (δ 3.45–3.51 ppm, ethylene oxide protons). Integration ratios confirm a 1:1 stoichiometry between Fmoc and PEG9 moieties .
Optimization and Environmental Considerations
Solvent Recycling
Ethanol/water systems, as described in patent CN103373940B, enable efficient solvent recovery via distillation, reducing waste generation by 70% compared to traditional ether-based methods .
Green Chemistry Metrics
The process mass intensity (PMI) for solid-phase synthesis is calculated at 23 kg/kg, outperforming solution-phase methods (PMI = 45 kg/kg) due to reduced solvent consumption .
Analyse Des Réactions Chimiques
Deprotection of the Fmoc Group
The Fmoc group is cleaved under basic conditions to expose the primary amine for subsequent reactions:
Reaction :
Key Findings :
- Deprotection Efficiency : >95% yield under standard conditions (20% piperidine in DMF, 20 min) .
- Mechanism : Base-induced β-elimination releases CO₂ and the Fmoc group .
- Side Reactions : Minimal epimerization due to the non-nucleophilic PEG spacer, unlike traditional amino acid side chains .
Carboxylic Acid Activation and Conjugation
The terminal COOH group undergoes activation for amide bond formation with primary amines:
Reaction :
Activation Reagents :
Reagent | Role | Compatibility | Source |
---|---|---|---|
EDC | Carbodiimide coupling agent | Aqueous/organic | |
NHS | Stabilizes active ester | pH 4–7 |
Applications :
- Peptide-PEG Conjugation : Used to attach peptides to nanoparticles or therapeutic payloads .
- Hydrogel Formation : Crosslinking with amine-functionalized polymers for drug-eluting matrices .
Stability and Side Reactions
Thermal Stability :
Common Side Reactions :
Reaction Type | Cause | Mitigation Strategy | Source |
---|---|---|---|
Partial tBu Deprotection | Acidic cleavage conditions | Use milder TFA concentrations | |
Oxidation of PEG Chain | Prolonged ambient storage | Store under inert gas |
Comparative Analysis of PEG Spacer Lengths
PEG9’s intermediate length balances solubility and steric effects:
PEG Length (n) | Hydrodynamic Volume | Solubility | Synthetic Yield |
---|---|---|---|
PEG2 | Low | Moderate | 85% |
PEG9 | Moderate | High | 92% |
PEG24 | High | Very High | 88% |
Data extrapolated from .This compound’s dual functionality and PEG spacer make it indispensable in bioconjugation and peptide engineering. Its robust deprotection kinetics and conjugation efficiency are validated across diverse studies, though careful handling is required to avoid side reactions. Future research could explore its utility in mRNA delivery systems or targeted cancer therapies.
Applications De Recherche Scientifique
Structural Overview
- Molecular Formula : C36H53NO13
- Molecular Weight : 707.8 g/mol
- CAS Number : 1191064-81-9
- Purity : ≥95%
- Storage Conditions : -20°C
The compound's hydrophilic PEG spacer significantly increases its solubility in aqueous environments, making it suitable for biological applications. The Fmoc group can be easily deprotected under basic conditions, allowing for further functionalization .
Peptide Synthesis
This compound is extensively utilized in peptide synthesis, particularly for improving the solubility and stability of peptides. The compound can be conjugated to the N-terminus of peptides or to side chains of amino acids such as lysine, enhancing their properties:
- Increased Solubility : The PEG spacer provides water solubility to otherwise hydrophobic peptides.
- Flexible Linker : It allows the introduction of flexible spacers between peptides, which can help reduce steric hindrance during interactions.
Case Study : A study demonstrated that incorporating this compound into peptide constructs improved their pharmacokinetic profiles, leading to longer circulation times in vivo due to reduced renal clearance and proteolysis .
Drug Delivery Systems
This compound is employed in the development of drug delivery systems, particularly for targeted therapies:
- Nanoparticle Formation : The compound can be used to modify liposomes or nanoparticles, enhancing their stability and biocompatibility.
- Controlled Release : By linking therapeutic agents to this compound, researchers can create systems that release drugs in a controlled manner.
Data Table: Comparison of Drug Delivery Systems Using this compound
Study | Delivery System | Outcome |
---|---|---|
Liposomal Formulations | Enhanced stability and prolonged circulation time | |
Nanoparticles | Improved targeting efficiency in cancer therapy |
Bioconjugation Techniques
As a non-cleavable linker, this compound is ideal for bioconjugation applications:
- Antibody Drug Conjugates (ADCs) : It can be used to link antibodies with cytotoxic drugs, improving the therapeutic index of cancer treatments.
- Protein Modification : The compound allows for the modification of proteins with PEG chains, reducing immunogenicity and enhancing solubility.
Case Study : Research on ADCs utilizing this compound showed significant improvements in tumor targeting and reduced side effects compared to traditional therapies .
Material Science
In material science, this compound is being explored for creating functional coatings and new materials:
- Surface Modification : It can modify surfaces to enhance biocompatibility for implants or devices.
- Graft Polymer Compounds : The compound serves as a building block for developing graft copolymers with tailored properties.
Mécanisme D'action
Mechanism:
Deprotection: The Fmoc group is removed by a base, leading to the formation of a free amine.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of coupling agents to form stable amide bonds
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Key Properties :
- Molecular Formula: C₃₆H₅₃NO₁₃ (MW: 707.8 g/mol) .
- CAS Number : 1191064-81-9 .
- Applications : ADC linker, click chemistry reagent, and spacer for biomolecule conjugation .
Structural and Functional Differences
Table 1: Comparative Analysis of Fmoc-N-amido-PEG9-acid and Analogues
Key Findings from Research
(1) PEG Chain Length and Solubility
- Shorter PEGs (PEG2–PEG4) : Compounds like N3-PEG4-amido-Lys(Fmoc)-acid (4 PEG units) exhibit moderate solubility but are preferred for applications requiring compact spacing, such as site-specific ADC conjugation .
- Longer PEGs (PEG8–PEG36) : This compound and N-Fmoc-amido-PEG36-acid demonstrate superior solubility in aqueous and organic solvents, making them ideal for drug delivery systems requiring reduced aggregation .
(2) Reactivity and Functionalization
- The azide group in N3-PEG4-amido-Lys(Fmoc)-acid enables copper-catalyzed or strain-promoted cycloaddition (SPAAC) with alkyne/DBCO-bearing molecules, offering orthogonal conjugation strategies absent in carboxylic acid-terminated PEGs like this compound .
- This compound ’s terminal carboxylic acid allows for direct coupling to amines via EDC/NHS chemistry, a feature leveraged in peptide synthesis and ADC development .
(3) Purity and Stability
- This compound and its analogues (e.g., PEG8, PEG36) are typically ≥95% pure, as verified by HPLC and mass spectrometry .
- The Fmoc group is stable under acidic conditions but cleavable in basic environments (e.g., piperidine), a critical property for stepwise peptide assembly .
Case Studies in ADC Development
- This compound was used to synthesize cleavable linkers for payload attachment in ADCs, demonstrating superior tumor-targeting efficiency compared to shorter PEG4 analogues due to reduced steric interference .
- N3-PEG4-amido-Lys(Fmoc)-acid facilitated rapid conjugation of antibody fragments via click chemistry, achieving >90% conjugation yield in preclinical models .
Activité Biologique
Fmoc-N-amido-PEG9-acid is a non-cleavable linker primarily utilized in bioconjugation processes, particularly in the synthesis of antibody-drug conjugates (ADCs) and other peptide-based therapeutics. This compound features a polyethylene glycol (PEG) moiety, which enhances solubility and bioavailability, making it a valuable tool in drug development and research.
- CAS Number : 1191064-81-9
- Molecular Formula : C36H53NO13
- Molecular Weight : 707.8 g/mol
- Purity : ≥95%
- Functional Groups : Carboxylic Acid (COOH)
- Storage Conditions : -20 °C
This compound acts as a linker that facilitates the conjugation of drugs to antibodies or peptides. The PEG component provides steric hindrance, which can improve the pharmacokinetic properties of the conjugates by reducing immunogenicity and enhancing circulation time in the bloodstream. This linker is particularly beneficial in applications requiring sustained release or targeted delivery of therapeutic agents.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of PEGylated compounds. In one study, various PEGylated peptides were tested against different bacterial strains, demonstrating that while PEG itself does not exhibit antimicrobial activity, its conjugation to active peptides significantly enhances their efficacy against pathogens like Escherichia coli and Candida albicans .
Conjugate | MIC (µg/mL) | Activity |
---|---|---|
TN6 Peptide | 2.56 | High antimicrobial activity |
PepC-PEG-PepC | 18.3 | Moderate activity |
Cpep-PEG-Cpep | 36.6 | Lower activity |
The results indicate that the conjugates exhibit varying degrees of antimicrobial effectiveness, with some formulations showing promise as next-generation antibiotic candidates.
Hemolytic Activity
Hemolytic assays conducted on these conjugates revealed that the unmodified peptides often displayed higher hemolytic activity compared to their PEGylated counterparts. For instance, the hemolytic activity of the TN6 peptide was significantly higher than that of its PEGylated forms, suggesting that PEGylation can mitigate toxicity towards red blood cells .
Case Study 1: Development of Antibody-Drug Conjugates
In a notable application, this compound was employed in the synthesis of ADCs aimed at targeting specific cancer cells. The incorporation of this linker allowed for enhanced stability and reduced off-target effects, leading to improved therapeutic indices in preclinical models. The ADCs demonstrated significant tumor regression in xenograft models, showcasing the utility of this compound in targeted cancer therapy.
Case Study 2: Peptide Therapeutics for Infectious Diseases
A study explored the use of this compound in developing peptide-based therapeutics for treating bacterial infections. The PEGylated peptides exhibited enhanced solubility and stability in biological fluids, leading to increased efficacy against resistant strains of bacteria. The study concluded that such modifications could be crucial for developing effective treatments for infections caused by multi-drug resistant organisms .
Q & A
Basic Research Questions
Q. How should Fmoc-N-amido-PEG9-acid be handled and stored to maintain stability during peptide synthesis?
this compound is hygroscopic and sensitive to repeated freeze-thaw cycles. Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize oxidation and hydrolysis. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For solubility, dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with 0.1% trifluoroacetic acid (TFA) to prevent premature deprotection .
Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?
Use reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection at 265–300 nm (specific to the Fmoc group). Validate purity via mass spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular weight (expected ~800–900 Da). For structural confirmation, employ H NMR in deuterated DMSO or CDCl, focusing on characteristic peaks: δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 3.5–4.2 ppm (PEG methylene groups) .
Q. How does the PEG9 spacer influence solubility and conjugation efficiency in bioconjugation experiments?
The PEG9 chain enhances aqueous solubility by forming hydrogen bonds and reduces steric hindrance during conjugation. For amine-reactive coupling (e.g., EDC/NHS chemistry), pre-activate the terminal carboxylic acid group at pH 4.5–5.0. Optimize molar ratios (typically 1.5–3.0 equivalents of this compound to target amine) to balance reaction efficiency and byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across different peptide sequences?
Coupling efficiency discrepancies often arise from sequence-specific steric effects or aggregation. Perform real-time monitoring via ninhydrin or Kaiser tests during solid-phase synthesis. If low efficiency persists, consider:
- Using coupling additives (e.g., HOBt, OxymaPure) to suppress racemization.
- Switching to microwave-assisted synthesis to enhance reaction kinetics.
- Validating solvent choice (e.g., DMF vs. NMP) for optimal swelling of resin-bound peptides .
Q. What experimental strategies mitigate PEG9 chain degradation during prolonged storage or acidic cleavage conditions?
PEG chains are prone to oxidation and acid-catalyzed hydrolysis. To prevent degradation:
- Add radical scavengers (e.g., BHT) during storage.
- For Fmoc deprotection, use 20% piperidine in DMF instead of TFA-based methods.
- Post-synthesis, purify conjugates via size-exclusion chromatography to remove fragmented PEG species .
Q. How can computational methods predict the impact of this compound on the pharmacokinetics of peptide-drug conjugates?
Use molecular dynamics (MD) simulations to model PEG9 hydration and steric effects. Parameters to include:
- Solvent-accessible surface area (SASA) of the conjugated peptide.
- Diffusion coefficients calculated via Brownian dynamics.
Validate predictions with in vitro assays (e.g., plasma stability tests) and correlate with in vivo half-life data .
Q. Methodological Considerations
Q. What quality control protocols are essential for batch-to-batch reproducibility in this compound synthesis?
- Step 1: Monitor reaction progress via TLC (silica gel, eluent: 5% MeOH in DCM; visualize under UV 254 nm).
- Step 2: Quantify residual starting materials via F NMR (if fluorinated reagents are used).
- Step 3: Calculate E-factors (mass of waste per product mass) to assess green chemistry compliance. Aim for E < 15 by optimizing solvent recovery and minimizing column chromatography .
Q. How should researchers design experiments to evaluate the impact of PEG9 length versus other PEG variants (e.g., PEG4, PEG12) on target binding affinity?
- Experimental Design: Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) of PEGylated peptides to immobilized receptors.
- Controls: Include non-PEGylated analogs and PEG variants with defined lengths.
- Data Analysis: Fit data to a 1:1 Langmuir model and compare dissociation constants (K) across PEG lengths. Statistical significance can be assessed via ANOVA with post-hoc Tukey tests .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEESTRVILHNOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.